4-Chlor-3-Piperidin-1-yl-benzoesäure
Übersicht
Beschreibung
4-Chloro-3-piperidin-1-yl-benzoic acid is an organic compound with the molecular formula C12H14ClNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a piperidine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-piperidin-1-yl-benzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biochemistry: It is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .
Mode of Action
Based on its structural similarity to other compounds used in protac development , it may act as a linker molecule that binds to a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Biochemical Pathways
If it functions as a protac, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins .
Result of Action
If it functions as a PROTAC, the primary result of its action would be the degradation of specific target proteins within the cell .
Biochemische Analyse
Biochemical Properties
4-Chloro-3-piperidin-1-yl-benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, 4-Chloro-3-piperidin-1-yl-benzoic acid can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of the enzyme or altering the enzyme’s conformation, which can either enhance or inhibit its catalytic activity .
Cellular Effects
The effects of 4-Chloro-3-piperidin-1-yl-benzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-3-piperidin-1-yl-benzoic acid can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins . These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation .
Molecular Mechanism
At the molecular level, 4-Chloro-3-piperidin-1-yl-benzoic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these targets, 4-Chloro-3-piperidin-1-yl-benzoic acid can inhibit or activate their function, leading to changes in biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-piperidin-1-yl-benzoic acid can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 4-Chloro-3-piperidin-1-yl-benzoic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-piperidin-1-yl-benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 4-Chloro-3-piperidin-1-yl-benzoic acid can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
4-Chloro-3-piperidin-1-yl-benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux, altering the levels of specific metabolites within cells . The interactions with metabolic enzymes can lead to changes in the production and degradation of key biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-3-piperidin-1-yl-benzoic acid within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 4-Chloro-3-piperidin-1-yl-benzoic acid within specific cellular compartments can influence its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Chloro-3-piperidin-1-yl-benzoic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 4-Chloro-3-piperidin-1-yl-benzoic acid within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Formation of Intermediate: The 4-chlorobenzoic acid is reacted with piperidine in the presence of a suitable catalyst, such as a base like sodium hydroxide or potassium carbonate, to form the intermediate 4-chloro-3-piperidin-1-yl-benzaldehyde.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield 4-Chloro-3-piperidin-1-yl-benzoic acid.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3-piperidin-1-yl-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common to optimize the synthesis process.
Types of Reactions:
Substitution Reactions: The chlorine atom in 4-Chloro-3-piperidin-1-yl-benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-3-piperidin-1-yl-benzoic acid or 4-thiocyanato-3-piperidin-1-yl-benzoic acid.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-piperidin-1-yl-benzoic acid: Similar structure but with different substitution pattern.
4-Chloro-3-morpholin-4-yl-benzoic acid: Contains a morpholine ring instead of a piperidine ring.
4-Chloro-3-pyrrolidin-1-yl-benzoic acid: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-Chloro-3-piperidin-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to certain molecular targets, making it valuable in research applications.
Eigenschaften
IUPAC Name |
4-chloro-3-piperidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXXFCRDASAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283637 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-28-6 | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.